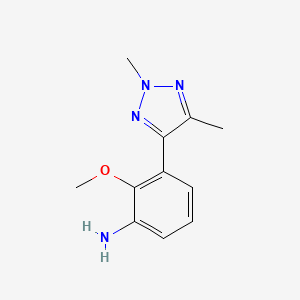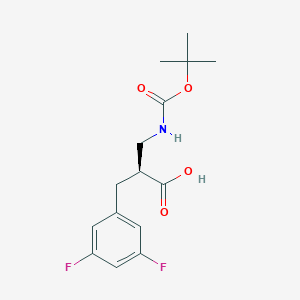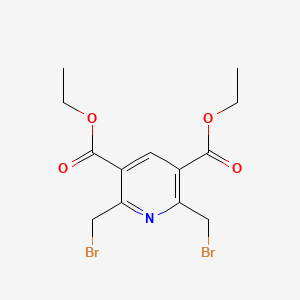
1-Ethyl-4-(phenylthio)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(phenylthio)pyridinium iodide is a chemical compound with the molecular formula C13H14INS and a molecular weight of 343.22643 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and a phenylthio group, along with an iodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-(phenylthio)pyridinium iodide typically involves the reaction of 4-chloropyridine with phenylthiol in the presence of a base, followed by quaternization with ethyl iodide . The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Analyse Des Réactions Chimiques
1-Ethyl-4-(phenylthio)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-4-(phenylthio)pyridinium iodide has a wide range of scientific research applications, including:
Mécanisme D'action
The precise mechanism of action of 1-Ethyl-4-(phenylthio)pyridinium iodide is still under investigation. it is theorized that this compound interacts with the cell membrane of bacterial and fungal cells, leading to structural and functional alterations. This interaction is believed to disrupt cellular metabolism, ultimately culminating in cell death . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(phenylthio)pyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but lacks the phenylthio group, which may result in different chemical and biological properties.
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound contains a methoxycarbonyl group instead of a phenylthio group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its phenylthio substitution, which imparts distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
63512-52-7 |
|---|---|
Formule moléculaire |
C13H14INS |
Poids moléculaire |
343.23 g/mol |
Nom IUPAC |
1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide |
InChI |
InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KDAYPDWBPIWATK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)







